(S)-3,4-Diaminobutanoic acid
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Overview
Description
(S)-3,4-Diaminobutanoic acid is an organic compound with the molecular formula C4H10N2O2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
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Classical Synthesis: : One common method for synthesizing (S)-3,4-Diaminobutanoic acid involves the asymmetric hydrogenation of a suitable precursor, such as an unsaturated amino acid derivative. This process typically requires a chiral catalyst to ensure the correct stereochemistry.
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Enzymatic Synthesis: : Another approach involves the use of enzymes to catalyze the formation of this compound from simpler substrates. Enzymes such as transaminases can be employed to achieve high enantioselectivity under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale asymmetric hydrogenation processes using robust chiral catalysts. Alternatively, biotechnological methods utilizing engineered microorganisms or enzymes can be scaled up to produce the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : (S)-3,4-Diaminobutanoic acid can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
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Reduction: : Reduction of this compound can yield different amine derivatives. Reducing agents such as lithium aluminum hydride are typically used.
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Substitution: : The amino groups in this compound can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Oxidized amino acids and related compounds.
Reduction: Various amine derivatives.
Substitution: Substituted amino acids and related compounds.
Scientific Research Applications
Chemistry
(S)-3,4-Diaminobutanoic acid is used as a building block in the synthesis of more complex molecules. Its chiral nature makes it valuable in the development of enantioselective catalysts and ligands.
Biology
In biological research, this compound is studied for its role in metabolic pathways and its potential as a precursor to biologically active compounds.
Medicine
The compound has potential applications in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents. Its ability to interact with biological targets makes it a candidate for further exploration in medicinal chemistry.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism by which (S)-3,4-Diaminobutanoic acid exerts its effects depends on its specific interactions with molecular targets. In biological systems, it may act as a substrate or inhibitor of enzymes, influencing metabolic pathways. The compound’s amino groups can form hydrogen bonds and other interactions with proteins and nucleic acids, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Lysine: An essential amino acid with a similar structure but different functional groups.
Ornithine: Another amino acid involved in the urea cycle, with structural similarities to (S)-3,4-Diaminobutanoic acid.
Diaminopropanoic acid: A related compound with one fewer carbon atom in the backbone.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of two amino groups on adjacent carbon atoms. This structure allows it to participate in unique chemical reactions and interactions that are not possible with other similar compounds.
Conclusion
This compound is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and a subject of ongoing scientific research.
Properties
Molecular Formula |
C4H10N2O2 |
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Molecular Weight |
118.13 g/mol |
IUPAC Name |
(3S)-3,4-diaminobutanoic acid |
InChI |
InChI=1S/C4H10N2O2/c5-2-3(6)1-4(7)8/h3H,1-2,5-6H2,(H,7,8)/t3-/m0/s1 |
InChI Key |
XQKAYTBBWLDCBB-VKHMYHEASA-N |
Isomeric SMILES |
C([C@@H](CN)N)C(=O)O |
Canonical SMILES |
C(C(CN)N)C(=O)O |
Origin of Product |
United States |
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